molecular formula C18H21ClN4O2S B12241878 5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide

5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide

Cat. No.: B12241878
M. Wt: 392.9 g/mol
InChI Key: HNFHCRJJDJQBCI-UHFFFAOYSA-N
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Description

5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide is a complex organic compound that features a unique structure combining a sulfonamide group with a cyclopenta[c]pyridazine and azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyridazine core, which is then functionalized to introduce the azetidine and sulfonamide groups. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .

Properties

Molecular Formula

C18H21ClN4O2S

Molecular Weight

392.9 g/mol

IUPAC Name

5-chloro-N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21ClN4O2S/c1-12-6-7-14(19)9-17(12)26(24,25)22(2)15-10-23(11-15)18-8-13-4-3-5-16(13)20-21-18/h6-9,15H,3-5,10-11H2,1-2H3

InChI Key

HNFHCRJJDJQBCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C2CN(C2)C3=NN=C4CCCC4=C3

Origin of Product

United States

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